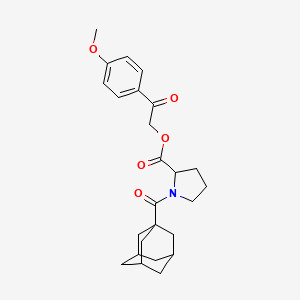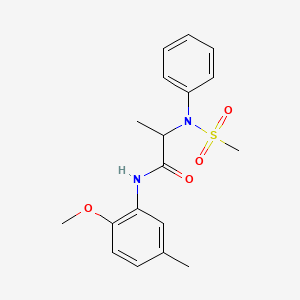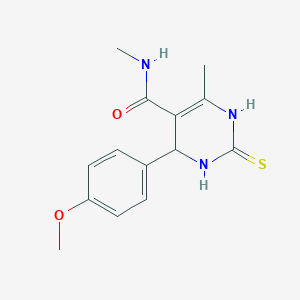![molecular formula C12H22N2O7S B3974244 4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974244.png)
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate
Vue d'ensemble
Description
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate, also known as MS-04, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the μ-opioid receptor, which is known to play a crucial role in pain management, addiction, and mood regulation. In
Mécanisme D'action
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate acts as a selective agonist of the μ-opioid receptor. This receptor is primarily located in the central nervous system and is known to play a crucial role in pain management, addiction, and mood regulation. By activating this receptor, this compound can produce analgesic, anti-addictive, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce dose-dependent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids, making it a potential treatment for opioid addiction. This compound has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate has several advantages for lab experiments. It has a high affinity for the μ-opioid receptor, making it a potent agonist. It has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioids. However, this compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its synthesis method can be complex and time-consuming, which may limit its use in some lab settings.
Orientations Futures
There are several future directions for research on 4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate. One area of focus is the development of this compound as a potential treatment for chronic pain. Another area of focus is the development of this compound as a potential treatment for opioid addiction. Additionally, research on the long-term effects of this compound is needed to fully understand its safety and efficacy. Finally, there is a need for the development of more efficient synthesis methods for this compound to make it more accessible for lab experiments.
Applications De Recherche Scientifique
4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-addictive properties, making it a potential treatment for opioid addiction. This compound has also been studied for its potential antidepressant effects.
Propriétés
IUPAC Name |
4-(1-methylsulfonylpiperidin-4-yl)morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S.C2H2O4/c1-16(13,14)12-4-2-10(3-5-12)11-6-8-15-9-7-11;3-1(4)2(5)6/h10H,2-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHWXGEFNQAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974165.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3974168.png)

![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3974173.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974179.png)

![4,4'-[(3-iodophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974184.png)
![1-(2-fluorophenyl)-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974193.png)
![5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide](/img/structure/B3974198.png)
![5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B3974202.png)


![3-chloro-N-[4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3974224.png)
![4-(1-methyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-chlorobenzoate](/img/structure/B3974230.png)